

# Commercial Suppliers of 3-(3-Thienyl)-L-alanine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(3-Thienyl)-L-alanine

Cat. No.: B1269739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for **3-(3-Thienyl)-L-alanine**, a non-proteinogenic amino acid of significant interest in drug discovery and peptide synthesis. This document details commercially available forms of the compound, provides typical product specifications, and outlines key experimental protocols for its synthesis and application. Furthermore, it explores a relevant signaling pathway where derivatives of thienylalanine have shown potential therapeutic relevance.

## Commercial Availability

**3-(3-Thienyl)-L-alanine** is available from a range of chemical suppliers, primarily in its unprotected form and as an N-terminally Fmoc-protected derivative for use in solid-phase peptide synthesis. The tables below summarize the offerings from several prominent commercial vendors.

Table 1: Commercial Suppliers of **3-(3-Thienyl)-L-alanine**

| Supplier         | Product Name                   | CAS Number | Purity                            | Notes                                                                                                                                      |
|------------------|--------------------------------|------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Sigma-Aldrich    | L-3-thienylalanine             | 3685-51-6  | Not specified                     | Sold under the "AldrichCPR" brand for early discovery research. Buyer assumes responsibility for confirming purity.<br><a href="#">[1]</a> |
| Chem-Impex       | $\beta$ -(3-Thienyl)-L-alanine | 3685-51-6  | $\geq 99\%$ (HPLC, Chiral purity) |                                                                                                                                            |
| ChemicalBook     | L-3-THIENYLALANI<br>NE         | 3685-51-6  | $\geq 95\%$ to $\geq 99\%$        | Lists multiple suppliers with varying purities.<br><a href="#">[2]</a>                                                                     |
| Pharmaffiliates  | 3-(3-Thienyl)-L-alanine        | 3685-51-6  | Not specified                     | Sold as a research chemical compound. <a href="#">[3]</a>                                                                                  |
| Sunway Pharm Ltd | L-3-Thienylalanine             | 3685-51-6  | 97%                               | <a href="#">[4]</a>                                                                                                                        |

Table 2: Commercial Suppliers of Fmoc-3-(3-thienyl)-L-alanine

| Supplier          | Product Name                         | CAS Number   | Purity              | Optical Rotation                            |
|-------------------|--------------------------------------|--------------|---------------------|---------------------------------------------|
| Chem-Impex        | Fmoc- $\beta$ -(3-thienyl)-L-alanine | 186320-06-9  | $\geq 98\%$ (Assay) | [a]D <sub>20</sub> = -31 ± 3 ° (c=1 in DMF) |
| Fisher Scientific | N-Fmoc-3-(3-thienyl)-L-alanine, 95%  | 186320-06-9  | 95%                 | Not specified[5]                            |
| P&S Chemicals     | Fmoc-L-3-(3-thienyl)-alanine         | 186320-06-9  | Not specified       | Not specified[6]                            |
| Creative Peptides | Fmoc-L-3-(3-thienyl)alanine          | 1260602-10-5 | Not specified       | Not specified[7]                            |

## Synthesis and Experimental Protocols

The synthesis of **3-(3-Thienyl)-L-alanine** can be achieved through various chemical and enzymatic methods. Below are detailed protocols for its synthesis and subsequent use in peptide synthesis.

### Enzymatic Synthesis of L-3-(3-Thienyl)-alanine

This protocol is adapted from a patented biotechnical process involving the transamination of a precursor.[8]

**Objective:** To synthesize L-3-(3-Thienyl)-alanine from 2-hydroxy-3-(3-thienyl)-acrylic acid using a transaminase.

**Materials:**

- 2-hydroxy-3-(3-thienyl)-acrylic acid
- L-Aspartic acid
- Transaminase enzyme preparation
- Dowex 1 x 2 (Cl-) ion-exchange resin

- 0.05% Acetic acid
- Sodium hydroxide (NaOH)
- Ammonia solution

Procedure:

- Prepare a solution containing 20 g of 2-hydroxy-3-(3-thienyl)-acrylic acid and 19 g of L-aspartic acid in an appropriate buffer.
- Add the transaminase enzyme preparation to the solution.
- Incubate the reaction mixture under optimal conditions for the enzyme (e.g., controlled temperature and pH) until the reaction reaches approximately 58% conversion to the product, yielding a concentration of about 11.5 g/L.
- Stop the reaction and adjust the pH of the filtrate to 12 with NaOH.
- Apply the solution to a column packed with 1 liter of Dowex 1 x 2 (Cl-) resin.
- Wash the column with 2 liters of water adjusted to pH 9 with ammonia.
- Elute the L-3-(3-Thienyl)-alanine with 4 liters of 0.05% acetic acid.
- Concentrate the eluate to 300 ml in vacuo.
- Lyophilize the concentrated solution to obtain the final product.

Expected Yield: Approximately 7.9 g (40%) of L-3-(3-Thienyl)-alanine with a purity of >90% (HPLC) and a D-enantiomer content of <0.2%. The expected optical rotation is -38.9° (c=1, H<sub>2</sub>O).

## Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(3-thienyl)-L-alanine

This protocol outlines the general procedure for incorporating Fmoc-3-(3-thienyl)-L-alanine into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To couple Fmoc-**3-(3-thienyl)-L-alanine** to a resin-bound peptide chain.

Materials:

- Fmoc-protected Rink Amide resin (or other suitable resin)
- Fmoc-**3-(3-thienyl)-L-alanine**
- N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
- Piperidine solution in DMF (20%, v/v)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Fmoc-**3-(3-thienyl)-L-alanine** and an equimolar amount of HOBt or HOAt in DMF. Add 3-4 equivalents of DIC or HATU and allow to pre-activate for a few minutes. Add 6-8 equivalents of DIEA or NMM.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

- Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

## Application in Drug Discovery: Targeting the GSK-3 $\beta$ Signaling Pathway

The incorporation of unique structural motifs, such as the thienyl group from **3-(3-Thienyl)-L-alanine**, is a key strategy in the design of novel therapeutic agents. Thienyl-containing compounds have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), a key enzyme implicated in the pathology of several diseases, notably Alzheimer's disease.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## The GSK-3 $\beta$ Signaling Pathway in Alzheimer's Disease

GSK-3 $\beta$  is a serine/threonine kinase that is constitutively active in cells and is regulated by inhibitory phosphorylation. In Alzheimer's disease, dysregulation of GSK-3 $\beta$  activity is linked to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-beta (A $\beta$ ) peptides, both of which are pathological hallmarks of the disease.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The pathway is also involved in neuroinflammation, a contributing factor to the progression of neurodegenerative disorders.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Below is a diagram illustrating a simplified overview of the GSK-3 $\beta$  signaling pathway and its role in Alzheimer's disease pathology, highlighting the points of potential therapeutic intervention by inhibitors.



[Click to download full resolution via product page](#)

Caption: GSK-3 $\beta$  signaling in Alzheimer's disease and point of inhibition.

This whitepaper provides a foundational guide for researchers and drug developers working with **3-(3-Thienyl)-L-alanine**. The information on commercial suppliers, synthesis and application protocols, and its relevance in targeting key signaling pathways like GSK-3 $\beta$ , should facilitate further investigation and application of this versatile building block in the development of novel therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. L-3-thienylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-3-THIENYLALANINE | 3685-51-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. L-3-Thienylalanine - CAS:3685-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. N-Fmoc-3-(3-thienyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 6. pschemicals.com [pschemicals.com]
- 7. Fmoc-L-3-(3-thienyl)alanine - Creative Peptides [creative-peptides.com]
- 8. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomeric pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. biomatik.com [biomatik.com]
- 13. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3 $\beta$  inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3 $\beta$  inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandf.figshare.com [tandf.figshare.com]
- 17. tandfonline.com [tandfonline.com]

- 18. Role of GSK-3 $\beta$  Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Suppliers of 3-(3-Thienyl)-L-alanine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269739#commercial-suppliers-of-3-3-thienyl-l-alanine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)